3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N'-[(1E)-1-(4-methylphenyl)ethylidene]propanehydrazide
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Overview
Description
3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N’-[(1E)-1-(4-methylphenyl)ethylidene]propanehydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole ring, a hydrazide group, and a substituted phenyl group, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N’-[(1E)-1-(4-methylphenyl)ethylidene]propanehydrazide typically involves multiple steps. One common method includes the condensation of 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbohydrazide with 4-methylbenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N’-[(1E)-1-(4-methylphenyl)ethylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazide and phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N’-[(1E)-1-(4-methylphenyl)ethylidene]propanehydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It may be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N’-[(1E)-1-(4-methylphenyl)ethylidene]propanehydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N’-[(1E)-1-(4-chlorophenyl)ethylidene]propanehydrazide
- 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]propanehydrazide
Uniqueness
Compared to similar compounds, 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N’-[(1E)-1-(4-methylphenyl)ethylidene]propanehydrazide stands out due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C16H20N4O2 |
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Molecular Weight |
300.36 g/mol |
IUPAC Name |
3-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]propanamide |
InChI |
InChI=1S/C16H20N4O2/c1-10-4-6-13(7-5-10)11(2)17-19-15(21)9-8-14-12(3)18-20-16(14)22/h4-7,14H,8-9H2,1-3H3,(H,19,21)(H,20,22)/b17-11+ |
InChI Key |
ZWIADNQIBVAZED-GZTJUZNOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/NC(=O)CCC2C(=NNC2=O)C)/C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC(=O)CCC2C(=NNC2=O)C)C |
Origin of Product |
United States |
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